

In-Depth Technical Guide to 2,4-Dichlorophenoxyacetic Acid Reference Material

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Compound of Interest

Compound Name: 2,4-D (Standard)

Cat. No.: B1664007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorophenoxyacetic acid (2,4-D) reference material, including its physicochemical properties, analytical methodologies, and biological significance. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development activities.

Physicochemical Properties of 2,4-D Reference Material

2,4-Dichlorophenoxyacetic acid (CAS No. 94-75-7) is a synthetic auxin widely used as a systemic herbicide.^[1] As a reference material, its purity and well-defined characteristics are crucial for accurate analytical measurements. Certified Reference Materials (CRMs) for 2,4-D are available from various suppliers and are produced and certified in accordance with standards such as ISO 17034 to ensure traceability and reliability.^{[2][3]}

Property	Value	References
CAS Number	94-75-7	[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	[4]
Molecular Weight	221.04 g/mol	[4]
Appearance	White to yellow crystalline powder	[1]
Melting Point	136-140 °C	
Solubility in Water	900 mg/L	[1]
Solubility in Organic Solvents	Soluble	
Vapor Pressure	0.4 mmHg (at 160 °C)	
pKa	2.64 - 3.31	

Analytical Methodologies for 2,4-D Quantification

The accurate quantification of 2,4-D is essential in various matrices, including environmental samples, agricultural products, and biological tissues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available method for the determination of 2,4-D.

Experimental Protocol: Analysis of 2,4-D in Water Samples[5]

- Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
 - Adjust the pH of a 4 mL water sample to 2 using 0.02 M HCl.
 - Add 1 mL of acetonitrile (extraction solvent) and 5 mL of a 5% (w/v) sodium chloride solution (salting-out agent).

- Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and phase separation.
- Collect the organic phase (acetonitrile) for HPLC analysis.
- HPLC-UV Conditions:
 - Column: C18 column (250 mm x 4.6 mm, 5 μ m particle size).[5]
 - Mobile Phase: Acetonitrile, deionized water, and acetic acid in a volumetric ratio of 80:19.5:0.5.[5]
 - Flow Rate: 1.0 mL/min.[5]
 - Column Temperature: 40°C.[5]
 - UV Detection Wavelength: 283 nm.[5]
 - Injection Volume: 20 μ L.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis of 2,4-D in complex matrices.

Experimental Protocol: Analysis of 2,4-D in Soil and Corn[6][7]

- Sample Preparation (Alkaline Hydrolysis and Acetonitrile Extraction):
 - To a 5 g sample of soil or ground corn, add 15 mL of water and 300 μ L of 5 N sodium hydroxide solution.
 - Shake the mixture for 30 minutes to hydrolyze any esters or salts of 2,4-D.[7]
 - Add 300 μ L of 5 N sulfuric acid to neutralize the solution, followed by 10 mL of acetonitrile.
 - Shake for an additional 2 minutes.

- Add a mixture of 6 g of magnesium sulfate and 1.5 g of sodium chloride to induce phase separation.
- Shake for another 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
- Dilute the resulting acetonitrile extract 1:1 with water and filter it before injecting it into the LC-MS/MS system.^[7]
- LC-MS/MS Conditions:
 - Column: A mixed-mode column such as the Acclaim™ Trinity™ Q1 is recommended.^[7]
 - Mobile Phase A: 50 mM ammonium formate in water.^[7]
 - Mobile Phase B: Acetonitrile.^[7]
 - Flow Rate: 0.5 mL/min.^[7]
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM) Transitions: Monitor for precursor and product ions specific to 2,4-D.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods.

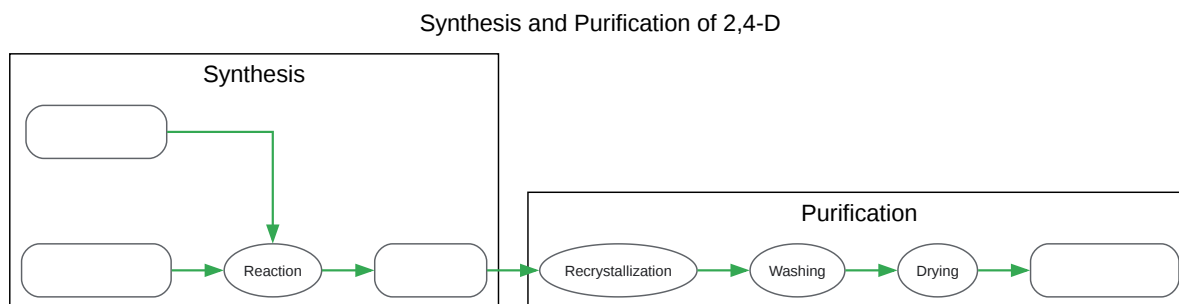
Parameter	HPLC-UV (Water)[5]	LC-MS/MS (Corn & Soybean)[7]	LC-MS/MS (Soil)[1][6]
Limit of Detection (LOD)	0.004 µg/L	Not explicitly stated, but method validated at 10 ng/g	0.00057 mg/kg
Limit of Quantification (LOQ)	0.01 µg/L	10 ng/g	0.0019 mg/kg
Recovery	95.98 - 115%	86 - 107%	61 - 82%
Linearity (R ²)	0.9999	> 0.99	Not explicitly stated

Synthesis, Purification, and Certification of 2,4-D Reference Material

The production of high-purity 2,4-D reference material involves a multi-step process, from chemical synthesis to rigorous purification and certification.

Synthesis and Purification Workflow

2,4-D is typically synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.[8] The crude product is then subjected to purification steps such as recrystallization to remove impurities.



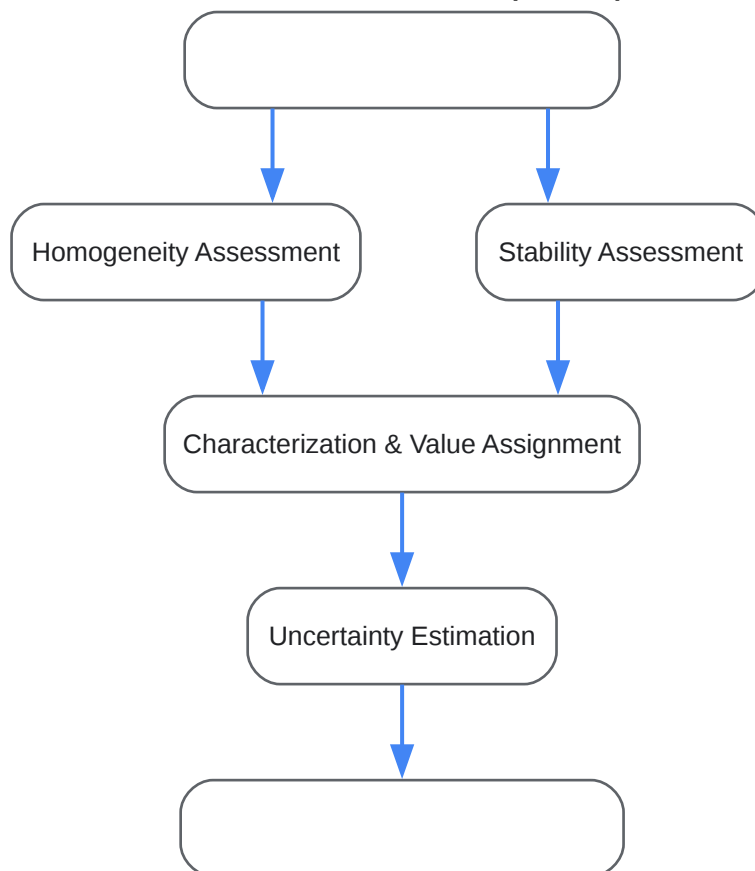
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Caption: Workflow for the synthesis and purification of 2,4-D.

Certification of Reference Material

The certification of a reference material is a meticulous process governed by international standards like ISO 17034.^{[2][3]} This ensures the material's suitability as a standard for calibration and quality control.

Certified Reference Material (CRM) Workflow



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Caption: Key steps in the certification of a reference material.

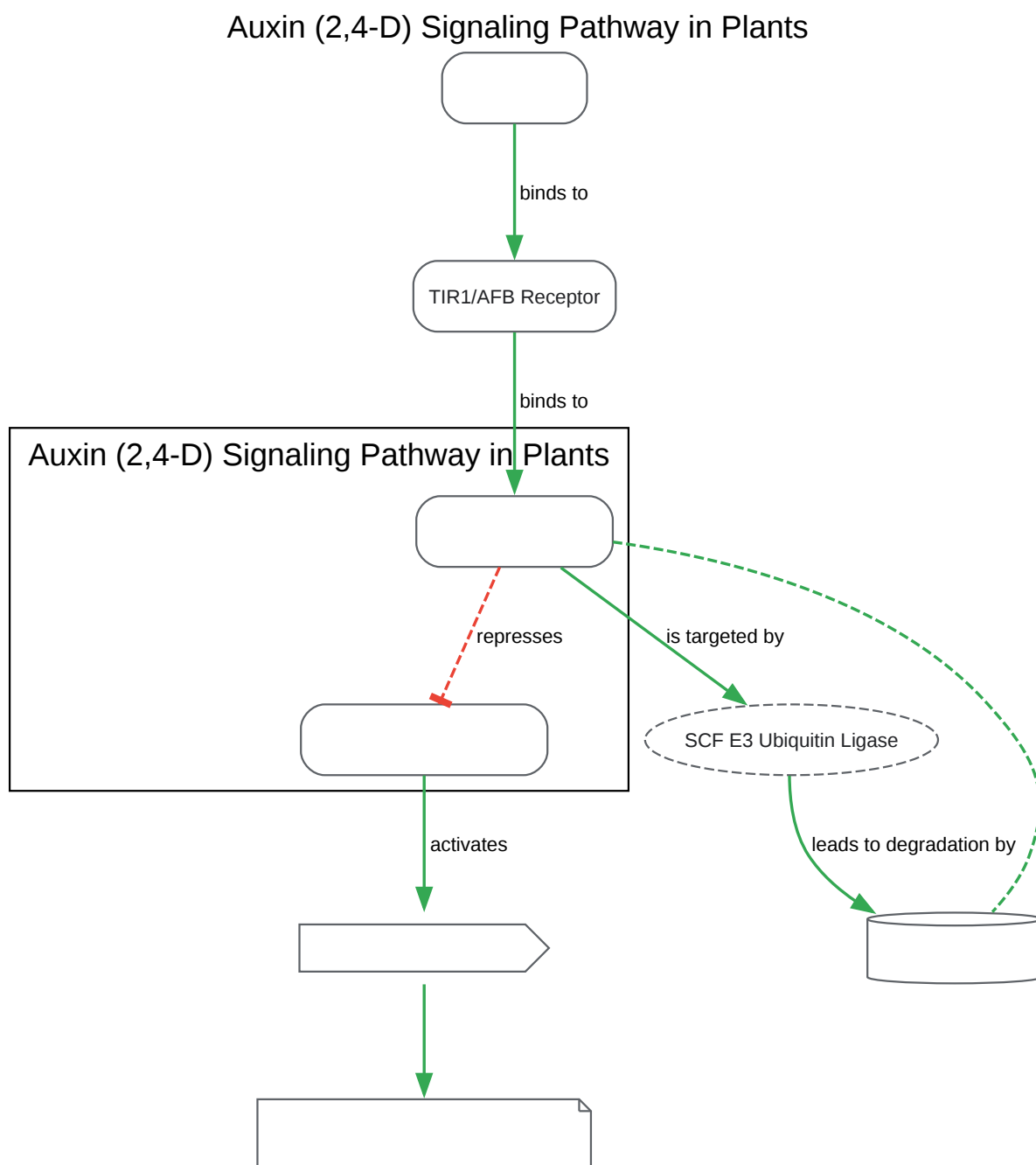
Biological Signaling Pathways

Mechanism of Action in Plants: Auxin Signaling

2,4-D acts as a synthetic auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf plants.[9] It exerts its effect by hijacking the plant's natural auxin signaling pathway.

The core of this pathway involves the TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.[10][11] In the presence of auxin (or a synthetic auxin like 2,4-D), the TIR1/AFB receptor binds to the Aux/IAA repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[10] This degradation releases the ARF

transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to the physiological effects of uncontrolled growth.[10]



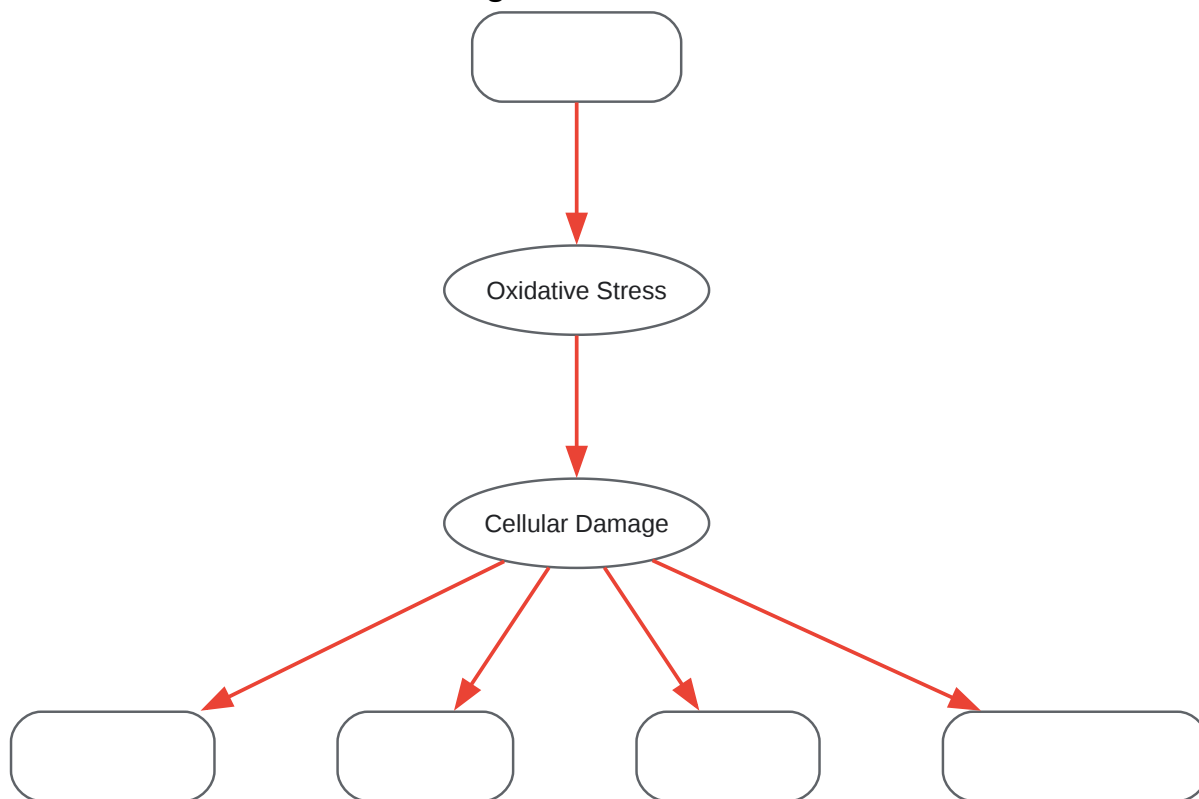
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Caption: Simplified auxin signaling pathway mediated by 2,4-D.

Toxicological Effects in Animals

While 2,4-D has relatively low acute toxicity in mammals, chronic exposure can lead to adverse health effects.[12][13] The primary target organ for 2,4-D toxicity in animals is the kidney.[14] Other reported effects at higher doses include impacts on the liver, nervous system, and endocrine system.[13][14] The exact signaling pathways for these toxic effects are not as well-defined as the auxin pathway in plants but are thought to involve oxidative stress and disruption of cellular processes.[15]

Potential Toxicological Effects of 2,4-D in Animals

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Caption: Overview of potential toxicological effects of 2,4-D.

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